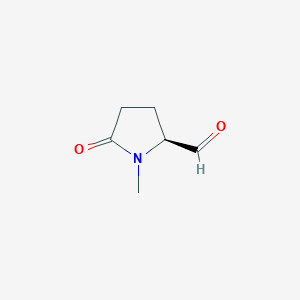

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

Description

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(2S)-1-methyl-5-oxopyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m0/s1 |

InChI Key |

OTKGOSOTGGCFER-YFKPBYRVSA-N |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C=O |

Canonical SMILES |

CN1C(CCC1=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the oxidation of (S)-1-Methyl-5-oxopyrrolidine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve large-scale production. The reaction conditions are optimized to maintain the stereochemical integrity of the product.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous solutions .

-

Product : (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

-

Mechanism : The aldehyde is oxidized via a two-electron transfer process, forming a geminal diol intermediate before further oxidation.

Key Data :

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄ | Aqueous, 60–80°C | Carboxylic Acid | 85–92% |

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol.

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C .

-

Product : (S)-1-Methyl-5-oxopyrrolidine-2-methanol.

-

Selectivity : The ketone group remains intact due to its lower electrophilicity compared to the aldehyde.

Key Data :

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ | MeOH, 25°C | Primary Alcohol | 78–88% |

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, such as Grignard or organometallic reactions.

-

Example : Reaction with methylmagnesium bromide (CH₃MgBr) forms a secondary alcohol.

-

Product : (S)-1-Methyl-5-oxopyrrolidine-2-(1-hydroxyethyl).

Key Data :

| Nucleophile | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| CH₃MgBr | THF, −78°C → 25°C | Secondary Alcohol | 65–75% |

Condensation Reactions

The aldehyde forms hydrazones and imines with nitrogen nucleophiles.

-

Reagents/Conditions : Hydrazines (e.g., hydrazine hydrate) in ethanol under reflux .

-

Product : Hydrazone derivatives (e.g., compounds 5–14 in MDPI study ).

-

Applications : These derivatives show antimicrobial activity against Staphylococcus aureus .

Key Data :

| Reaction Type | Reagent | Conditions | Product | Biological Activity |

|---|---|---|---|---|

| Hydrazone Formation | NH₂NH₂ | EtOH, reflux | Hydrazones | IC₅₀: 12–45 µM (vs. MRSA) |

Keto-Enol Tautomerism

The 5-oxo group participates in keto-enol equilibria, influencing reactivity.

-

Conditions : Catalyzed by acids or bases in polar solvents.

-

Implications : Stabilizes intermediates in cyclization reactions (e.g., pyrrole formation) .

Example : Reaction with hexane-2,5-dione forms 2,5-dimethylpyrrole derivatives (compound 19 ) .

Comparative Reactivity of Structural Analogs

Industrial and Pharmacological Implications

Scientific Research Applications

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include pyrrolidine derivatives with varying substituent positions and functional groups. A notable example is 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), which replaces the 2-carbaldehyde group with a 3-carboxylic acid (Table 1).

Table 1: Structural Comparison

| Compound | Substituent Position | Functional Group | CAS Number |

|---|---|---|---|

| (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde | 2 | Aldehyde | Not provided |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 3 | Carboxylic acid | 42346-68-9 |

- Functional Group Impact :

- The aldehyde group in the title compound confers higher electrophilicity, enabling facile nucleophilic attacks (e.g., Grignard reactions). In contrast, the carboxylic acid in the analog exhibits acidity (pKa ~4-5), forming salts and hydrogen bonds, which influence solubility and crystallization behavior .

Physicochemical Properties

Table 2: Inferred Physical Properties

- Reactivity : The aldehyde’s susceptibility to oxidation contrasts with the carboxylic acid’s stability, which is typically isolated as a solid.

Crystallographic and Conformational Analysis

- Ring Puckering : Pyrrolidine rings often adopt envelope or twist conformations. The aldehyde group at position 2 may induce distinct puckering modes compared to the carboxylic acid at position 3. General ring puckering coordinates (Cremer-Pople parameters) can quantify these differences, as described for cyclic systems in .

- Hydrogen Bonding : The carboxylic acid forms robust intermolecular hydrogen bonds (e.g., R₂²(8) motifs), enhancing crystal packing efficiency. The aldehyde’s weaker hydrogen-bonding capacity may result in less dense packing .

Biological Activity

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is characterized by its pyrrolidine ring structure, which contributes to its biological interactions. The compound can act as a building block in the synthesis of more complex organic molecules and has been explored for its chiral auxiliary properties in asymmetric synthesis.

The biological activity of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is hypothesized to involve interactions with specific molecular targets. These may include:

- Enzyme Inhibition : The compound may serve as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical pathways they regulate.

- Receptor Modulation : Potential modulation of receptor signaling pathways could lead to various physiological effects, although specific receptors have yet to be definitively identified.

Antimicrobial Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine compounds exhibit significant antimicrobial properties against multidrug-resistant pathogens. For instance:

- Activity Against Gram-positive Bacteria : Compounds related to (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MIC) indicating effective inhibition .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 21 | MRSA | 64 |

| Compound 24b | C. difficile | 128 |

| Compound 24b | P. aeruginosa | 64 |

Anticancer Activity

The anticancer potential of (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde derivatives has also been explored. Notably, certain derivatives exhibit selective cytotoxicity towards A549 human lung adenocarcinoma cells:

- Cell Viability Studies : Compounds were tested in vitro, revealing structure-dependent anticancer activity. For example, compounds with specific substitutions showed reduced viability in cancer cells while maintaining lower toxicity in non-cancerous cells .

| Compound | Cancer Cell Line | Viability (%) |

|---|---|---|

| Compound 6 | A549 | 64 |

| Compound 8 | A549 | 66 |

| Compound 21 | A549 | <50 |

Case Studies

- Antimicrobial Efficacy : In a study assessing various derivatives against clinically significant pathogens, it was found that certain compounds exhibited potent antibacterial effects with low cytotoxicity towards human cells. This positions them as promising candidates for further development in treating resistant infections .

- Anticancer Research : Another study highlighted the enhanced anticancer activity of modified derivatives compared to standard treatments like cisplatin. The modifications led to improved efficacy against lung cancer cell lines while sparing normal cells from significant toxicity .

Q & A

Q. What synthetic methodologies are commonly employed for (S)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde?

The synthesis typically involves cyclization and oxidation steps. For pyrrolidine derivatives like this compound, key steps include:

- Cyclization of amino acid precursors : Starting materials such as proline derivatives are functionalized with methyl and aldehyde groups under controlled pH and temperature.

- Oxidation of pyrrolidine intermediates : Selective oxidation at the 5-position is achieved using agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions (dimethyl sulfoxide (DMSO) with oxalyl chloride).

- Chiral resolution : The (S)-enantiomer is isolated via chiral column chromatography or enzymatic resolution to ensure stereochemical purity .

Q. How is the structural characterization of this compound performed?

Characterization involves:

- NMR spectroscopy : H and C NMR confirm the aldehyde proton (~9.8 ppm) and quaternary carbon signals.

- X-ray crystallography : Single-crystal diffraction resolves the absolute stereochemistry and confirms the (S)-configuration. Software like SHELXL refines the structure using least-squares methods .

- Infrared (IR) spectroscopy : The carbonyl stretch (~1700 cm) and aldehyde C=O (~1720 cm) validate functional groups.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved for this compound?

Contradictions arise from dynamic disorder or thermal motion. Strategies include:

- Multi-parameter refinement in SHELXL : Adjusting thermal parameters (ADPs) and applying restraints to bond lengths/angles.

- Puckering analysis : Use Cremer-Pople coordinates to quantify ring puckering (e.g., total puckering amplitude ) and compare with similar pyrrolidine structures .

- Validation tools : Check CIF files using PLATON or Mercury to identify outliers in geometry or electron density .

Q. What methodologies are used to analyze hydrogen-bonding networks in its crystal lattice?

Hydrogen-bonding patterns are analyzed via:

- Graph-set analysis : Classify motifs (e.g., chains, rings) using Etter’s rules. For example, the aldehyde oxygen may act as an acceptor in motifs with amine donors .

- ORTEP visualization : Generate thermal ellipsoid plots to assess directional hydrogen bonds (e.g., OH–N interactions) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., ) to map interaction strengths .

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) during synthesis?

Optimization involves:

- Catalyst screening : Chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s thiourea) enhance stereoselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states.

- Temperature control : Lower temperatures reduce racemization; microwave-assisted synthesis accelerates kinetic resolution .

Q. What computational methods validate the compound’s conformational stability?

- DFT calculations : Geometry optimization at the B3LYP/6-31G(d) level predicts stable conformers and torsional barriers.

- Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., in DMSO) to assess aldehyde group reactivity and ring puckering dynamics .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and theoretical NMR shifts?

- Solvent correction : Apply solvent-specific chemical shift referencing (e.g., DMSO-d6 vs. CDCl3).

- Conformational averaging : Use variable-temperature NMR to detect rapid interconversion of puckered states.

- DFT-predicted shifts : Compare computed shifts (GIAO method) with experimental data to identify misassigned peaks .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- In-line analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry and reaction time.

- Purification protocols : Standardize column chromatography gradients or recrystallization solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.